3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the thiazolidinone ring, followed by the construction of the pyrido[1,2-a]pyrimidin-4-one core. Reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts would be critical to ensure the process is both economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thiazolidinone moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. its structural features suggest it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions could modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives: These compounds share the thiazolidinone core and may exhibit similar reactivity and biological activity.
Pyrido[1,2-a]pyrimidin-4-one derivatives: These compounds share the pyrido[1,2-a]pyrimidin-4-one core and may have similar applications in medicinal chemistry and material science.
Uniqueness
The uniqueness of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of multiple functional groups within a single molecule
Properties
Molecular Formula |
C21H26N4O3S2 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H26N4O3S2/c1-5-24-20(27)16(30-21(24)29)12-15-17(22-9-7-11-28-13(2)3)23-18-14(4)8-6-10-25(18)19(15)26/h6,8,10,12-13,22H,5,7,9,11H2,1-4H3/b16-12- |
InChI Key |
VTVMIUBRQDHRAQ-VBKFSLOCSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCOC(C)C)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCOC(C)C)SC1=S |
Origin of Product |
United States |
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